

Spectroscopic Profile of 1-Cyclohexyl-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-2-thiourea

Cat. No.: B1347432

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclohexyl-2-thiourea** (CAS No. 5055-72-1), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data and typical values observed for closely related thiourea derivatives to provide a reliable reference.

Introduction

1-Cyclohexyl-2-thiourea belongs to the thiourea class of compounds, which are recognized for their diverse biological activities and applications as intermediates in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide presents a summary of expected spectroscopic data in clearly structured tables and outlines the detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data for **1-Cyclohexyl-2-thiourea** based on predictive models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Cyclohexyl-2-thiourea**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.5	Broad Singlet	1H	N-H (Thiourea)
~6.5 - 7.5	Broad Singlet	2H	N-H ₂ (Thiourea)
~3.8 - 4.2	Multiplet	1H	Cyclohexyl CH-N
~1.0 - 2.0	Multiplets	10H	Cyclohexyl -CH ₂ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-Cyclohexyl-2-thiourea**

Chemical Shift (δ) ppm	Assignment
~180 - 185	C=S (Thiourea)
~50 - 55	Cyclohexyl CH-N
~30 - 35	Cyclohexyl CH ₂
~24 - 26	Cyclohexyl CH ₂

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Cyclohexyl-2-thiourea**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3400	Strong, Broad	N-H Stretching
2850 - 2950	Strong	C-H Stretching (Cyclohexyl)
~1620	Medium	N-H Bending
~1500 - 1550	Strong	Thioamide I Band (C-N Stretching)
~1250 - 1350	Medium	Thioamide II Band (N-H Bending, C-N Stretching)
~1000 - 1100	Medium	C-N Stretching
~700 - 800	Medium to Strong	C=S Stretching (Thioamide IV Band)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **1-Cyclohexyl-2-thiourea**

m/z	Ion	Notes
158.09	[M] ⁺	Molecular Ion (Calculated Exact Mass: 158.0878)
159.09	[M+H] ⁺	Protonated Molecular Ion
181.08	[M+Na] ⁺	Sodium Adduct
100.08	[M-C ₄ H ₈] ⁺	Fragment corresponding to the loss of a neutral butene molecule from the cyclohexyl ring.
83.09	[C ₆ H ₁₁] ⁺	Cyclohexyl cation fragment.
77.04	[CH ₅ N ₂ S] ⁺	Fragment from cleavage of the C-N bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **1-Cyclohexyl-2-thiourea** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- A small amount of Tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

FTIR spectra are generally recorded using the KBr pellet technique.

Sample Preparation:

- 1-2 mg of **1-Cyclohexyl-2-thiourea** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

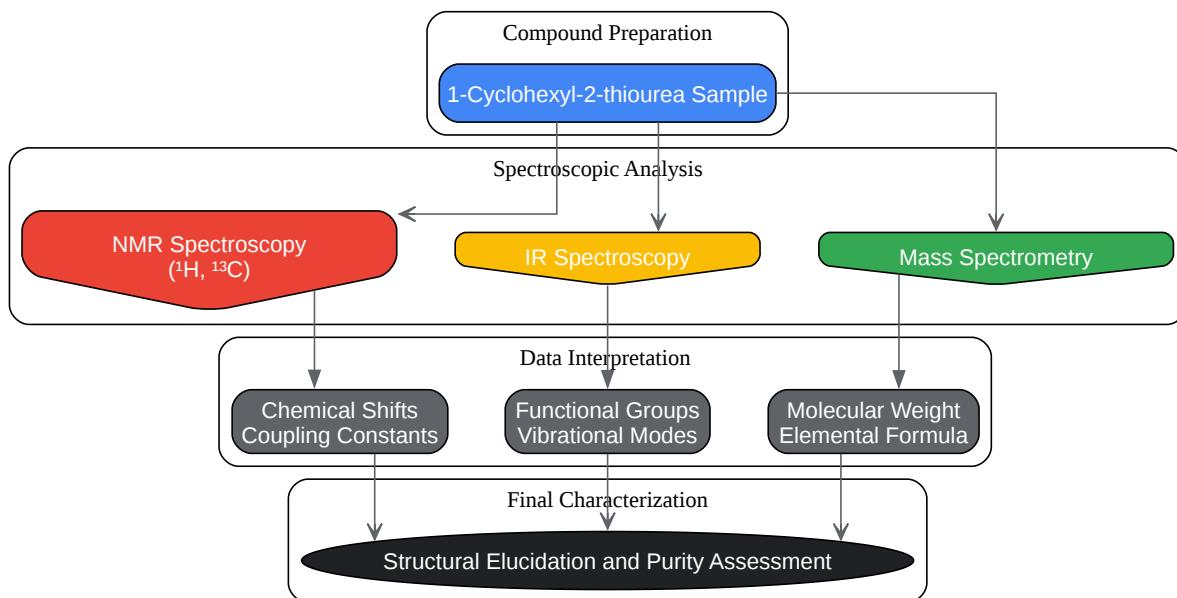
Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:


- A dilute solution of **1-Cyclohexyl-2-thiourea** is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 $\mu\text{g/mL}$).
- The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is generally used to observe $[M+H]^+$ and other adducts.
- Capillary Voltage: 3-5 kV.
- Nebulizer Gas (N_2): Flow rate is optimized for stable spray.
- Drying Gas (N_2): Temperature and flow rate are optimized to desolvate the ions (e.g., 300-350 °C).
- Mass Range: m/z 50-500.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **1-Cyclohexyl-2-thiourea** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **1-Cyclohexyl-2-thiourea**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexyl-2-thiourea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347432#1-cyclohexyl-2-thiourea-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1347432#1-cyclohexyl-2-thiourea-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com